![molecular formula C20H29N7O2 B11504469 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](propyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11504469.png)
1-{[(5-amino-1H-tetrazol-1-yl)acetyl](propyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields of science and industry. This compound features a tetrazole ring, which is known for its stability and reactivity, making it a valuable component in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions The resulting tetrazole is then coupled with a propylacetamido group through an amide bond formation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form a tetrazole N-oxide.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation can be used.
Major Products Formed
Oxidation: Tetrazole N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and reactivity.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. Additionally, the amide groups can form hydrogen bonds with biological molecules, potentially influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-TETRAZOLYL)-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but lacks the propylacetamido group.
1-[2-(5-AMINO-1H-TETRAZOL-1-YL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but lacks the propyl group.
Uniqueness
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PROPYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of both the tetrazole ring and the propylacetamido group, which may confer specific reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C20H29N7O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-propylamino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H29N7O2/c1-3-13-26(17(28)14-27-19(21)23-24-25-27)20(11-7-4-8-12-20)18(29)22-16-10-6-5-9-15(16)2/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3,(H,22,29)(H2,21,23,25) |
InChI Key |
VBMDGQOUPNYWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)CN1C(=NN=N1)N)C2(CCCCC2)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.